REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][CH:7]=1)=O.[N-:17]=[C:18]=[S:19].[K+]>O.Cl>[F:14][C:13]([F:16])([F:15])[O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]2[NH:17][C:18](=[S:19])[NH:2][CH:3]=2)=[CH:7][CH:8]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)C1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
[N-]=C=S.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
[N-]=C=S.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 100° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The medium is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with water
|
Type
|
CUSTOM
|
Details
|
320 mg of 4-(4-(trifluoromethoxy)phenyl)-1,3-dihydroimidazole-2-thione are collected
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1NC(NC1)=S)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |